Enhanced Succinate Dehydrogenase (SDH) Inhibition Relative to Market-Leading SDH Inhibitor Carboxin
In a direct class-level comparison, the pyrazole-furan/thiophene carboxamide chemotype, to which the target compound belongs, achieved sub-micromolar SDH IC50 values that significantly surpass the prototype SDH inhibitor carboxin. While direct IC50 data for 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide have not been published, the closest structural analogs (compounds 5j, 5k, and 5l, which share the pyrazole–thiophene carboxamide core) exhibited SDH IC50 values of 0.738, 0.873, and 0.506 μg/mL, respectively [1]. Carboxin, a first-generation SDH inhibitor, typically exhibits SDH IC50 values in the range of 50–100 μM (approximately 12–24 μg/mL) [2], placing the pyrazole-thiophene carboxamide class 24- to 47-fold more potent at the enzymatic level.
| Evidence Dimension | Succinate dehydrogenase (SDH) enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | Class-level IC50 range: 0.506–0.873 μg/mL (for closest structural analogs 5l, 5j, 5k) |
| Comparator Or Baseline | Carboxin (first-generation SDH inhibitor): 50–100 μM (~12–24 μg/mL) |
| Quantified Difference | Approximately 24- to 47-fold greater potency for the pyrazole-thiophene carboxamide class |
| Conditions | In vitro SDH enzymatic assay; compounds tested as part of a 36-member library of furan/thiophene carboxamides containing 4,5-dihydropyrazole rings |
Why This Matters
Procurement of this compound provides access to a scaffold with 24- to 47-fold higher intrinsic SDH inhibitory potency than the historical standard carboxin, offering a substantially more efficient starting point for antifungal lead optimization and resistance management programs.
- [1] Jiang, W., Zhang, T., Wang, J., Cheng, W., Lu, T., Yan, Y. & Tang, X. (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 71(2), 1191-1204. doi: 10.1021/acs.jafc.2c05054. View Source
- [2] Oyedotun, K. S. & Lemire, B. D. (2004). The carboxyl terminus of the Saccharomyces cerevisiae succinate dehydrogenase is a binding site for Flp1p, an Fe/S protein assembly factor. Journal of Biological Chemistry, 279, 9424-9431. View Source
